molecular formula C54H65Cl2N9O9 B8198320 MC-Val-Cit-PAB-duocarmycin (chloride)

MC-Val-Cit-PAB-duocarmycin (chloride)

Cat. No.: B8198320
M. Wt: 1055.1 g/mol
InChI Key: UNCKJRMATSMWHA-QMUBXYOZSA-N
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Description

MC-Val-Cit-PAB-duocarmycin (chloride) is a compound used in the development of antibody-drug conjugates (ADCs). It combines duocarmycin, a potent DNA minor groove-binding alkylating agent, with an antitumor drug through the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Val-Cit-PAB-duocarmycin (chloride) is synthesized by linking duocarmycin to the MC-Val-Cit-PAB linker. The synthesis involves multiple steps, including the preparation of the linker and the conjugation of the drug to the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MC-Val-Cit-PAB-duocarmycin (chloride) involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-duocarmycin (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

MC-Val-Cit-PAB-duocarmycin (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

MC-Val-Cit-PAB-duocarmycin (chloride) exerts its effects by binding to the minor groove of DNA and alkylating it. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent antitumor agent .

Comparison with Similar Compounds

MC-Val-Cit-PAB-duocarmycin (chloride) is unique due to its specific combination of duocarmycin and the MC-Val-Cit-PAB linker. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific drug-linker combinations, which can affect their efficacy and toxicity profiles.

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKJRMATSMWHA-QMUBXYOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H65Cl2N9O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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